molecular formula C14H13Br B2623884 1,1'-Biphenyl, 2-bromo-4,4'-dimethyl- CAS No. 132462-55-6

1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-

Cat. No.: B2623884
CAS No.: 132462-55-6
M. Wt: 261.162
InChI Key: PBSPREZOOUXXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 2-bromo-4,4’-dimethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a bromine atom and two methyl groups attached to the rings. The molecular formula of this compound is C14H13Br , and it has a molecular weight of 261.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- can be synthesized through various methods, including:

Industrial Production Methods: The industrial production of 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- often involves large-scale Suzuki-Miyaura coupling reactions due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products .

Scientific Research Applications

1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological processes and the development of new pharmaceuticals.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-4-methyl-1-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSPREZOOUXXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.